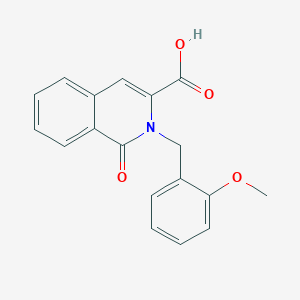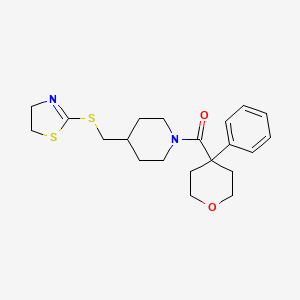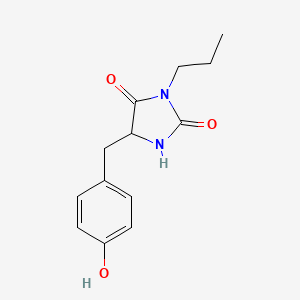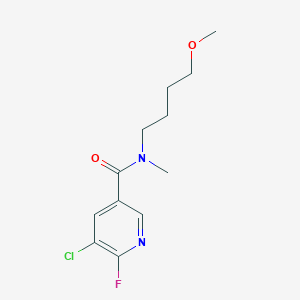![molecular formula C22H20O5 B2888839 Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate CAS No. 694486-66-3](/img/structure/B2888839.png)
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate is a chemical compound that has gained interest in the scientific community due to its potential uses in research and development. This compound is a derivative of coumarin, a natural compound found in many plants that has been shown to have various biological activities. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been used in research to investigate the mechanisms of these activities and to develop potential therapeutics. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant activities. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, which may contribute to its anticancer activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate in lab experiments is its potential for use in the development of therapeutics for various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for drug development. However, one limitation is the complexity of its synthesis, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate. One direction is the investigation of its potential as a therapeutic for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods may facilitate its use in research and drug development.
Synthesis Methods
The synthesis of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate involves several steps. The first step is the synthesis of 7-hydroxy-4-methylcoumarin, which is achieved through a reaction between 4-methylresorcinol and ethyl acetoacetate. The second step involves the synthesis of 7-(4-ethenylphenyl)methoxy-4-methylcoumarin, which is achieved through a reaction between 4-methylcoumarin and 4-ethenylphenylboronic acid. The final step is the esterification of 7-(4-ethenylphenyl)methoxy-4-methylcoumarin with methyl acetate using a catalyst such as sulfuric acid.
properties
IUPAC Name |
methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-4-15-5-7-16(8-6-15)13-26-17-9-10-18-14(2)19(12-21(23)25-3)22(24)27-20(18)11-17/h4-11H,1,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAHDODYYWCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![2,1,3-Benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888764.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)

![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2888772.png)
![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)
![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)